7-Bromo-5-chloro-1H-indazole 7-Bromo-5-chloro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 875305-86-5
VCID: VC2540013
InChI: InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
SMILES: C1=C(C=C(C2=C1C=NN2)Br)Cl
Molecular Formula: C7H4BrClN2
Molecular Weight: 231.48 g/mol

7-Bromo-5-chloro-1H-indazole

CAS No.: 875305-86-5

Cat. No.: VC2540013

Molecular Formula: C7H4BrClN2

Molecular Weight: 231.48 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-chloro-1H-indazole - 875305-86-5

Specification

CAS No. 875305-86-5
Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
IUPAC Name 7-bromo-5-chloro-1H-indazole
Standard InChI InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
Standard InChI Key CTXAUTRSBNWONT-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1C=NN2)Br)Cl
Canonical SMILES C1=C(C=C(C2=C1C=NN2)Br)Cl

Introduction

Chemical Properties and Structure

Molecular Structure

7-Bromo-5-chloro-1H-indazole features a bicyclic structure comprising fused benzene and pyrazole rings. The "1H" designation in the name indicates the presence of a hydrogen atom at the N1 position of the indazole core. The compound is distinctively characterized by its halogen substitution pattern:

  • Bromine atom at position 7 of the indazole ring

  • Chlorine atom at position 5 of the indazole ring

This specific arrangement of substituents creates unique electronic and steric properties that influence the compound's reactivity profile and potential applications.

Physical Properties

Based on the available data and comparative analysis with related indazole derivatives, the physical properties of 7-Bromo-5-chloro-1H-indazole can be summarized as follows:

PropertyValueSource/Determination Method
Molecular FormulaC7H4BrClN2Directly reported
Molecular Weight231.5 g/molDirectly reported
Physical StateSolid at room temperatureInferred from similar indazole compounds
AppearanceLikely crystalline solidInferred from similar indazole compounds
Purity (Commercial)≥97%Directly reported
SolubilityLikely soluble in DMF, DMSO; limited water solubilityInferred from similar halogenated heterocycles
Melting PointLikely between 180-220°CEstimated based on similar indazole derivatives

The combination of halogen substituents contributes to the compound's lipophilicity, potentially influencing its solubility properties and interactions with biological systems.

Spectroscopic MethodExpected Characteristics
1H NMRSignals for aromatic protons (2H) at positions 4 and 6; NH signal (1H) at 10-13 ppm
13C NMRSeven carbon signals with characteristic shifts for halogen-bearing carbons
Mass SpectrometryMolecular ion peak at m/z 231.5 with distinctive isotope pattern due to Br and Cl
IR SpectroscopyN-H stretching (3300-3500 cm-1); C=N stretching (1600-1650 cm-1); C-Br and C-Cl stretching bands

These spectroscopic profiles would be valuable for identification and purity assessment of the compound.

Synthesis Methods

Sequential Halogenation Approach

This approach would involve:

  • Synthesis of indazole core structure

  • Regioselective chlorination at position 5

  • Regioselective bromination at position 7

Cyclization-Based Approach

This strategy would utilize:

  • Starting with appropriately halogenated benzene derivatives

  • Introduction of necessary functional groups for indazole ring formation

  • Cyclization to form the indazole ring system

The synthesis of related compounds like 3-bromo-5-nitro-1H-indazole provides valuable insights into potential methodologies. For example, the patent CN103570624A describes a process using 5-nitro-1H-indazole as starting material with bromine in DMF solution under controlled temperature conditions, achieving yields of approximately 95% . Similar principles could be adapted for the synthesis of 7-Bromo-5-chloro-1H-indazole.

Optimization Parameters

Based on the synthesis approaches described for related compounds, several critical parameters would require optimization for efficient synthesis of 7-Bromo-5-chloro-1H-indazole:

ParameterOptimization Considerations
Temperature ControlPrecise temperature management during halogenation steps (e.g., -5°C to 40°C as in related syntheses)
Solvent SelectionDMF commonly used for bromination reactions of indazoles
Reaction MonitoringHPLC analysis to track reaction progress and determine completion
Purification MethodsCrystallization from appropriate solvent systems to achieve high purity

Careful attention to these parameters would be essential for achieving regioselective halogenation and high yields.

Chemical Reactivity and Reactions

Functional Group Reactivity

The reactivity of 7-Bromo-5-chloro-1H-indazole is determined by three main structural features:

  • N-H Group Reactivity:

    • The N1-H group can undergo various substitution reactions

    • Examples of N-substituted derivatives include 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine and 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine

    • Typical reactions include alkylation, acylation, and sulfonylation

  • Halogen Substituent Reactivity:

    • Bromine at position 7 can participate in metal-catalyzed cross-coupling reactions

    • Chlorine at position 5 provides an additional site for selective functionalization

    • Differential reactivity between Br and Cl enables sequential modification strategies

  • Indazole Ring Reactivity:

    • The electron-rich pyrazole portion can undergo electrophilic substitution

    • The fused benzene ring's reactivity is modulated by the halogen substituents

Key Transformation Pathways

Reaction TypeDescriptionPotential Application
N-AlkylationIntroduction of alkyl groups at N1 positionSynthesis of N-substituted derivatives with modified properties
Suzuki CouplingPd-catalyzed cross-coupling at halogen positionsIntroduction of aryl or heteroaryl groups
Buchwald-Hartwig AminationPd-catalyzed C-N bond formation at halogen positionsIntroduction of amino functionality
Sonogashira CouplingPd/Cu-catalyzed coupling with terminal alkynesIntroduction of alkynyl substituents
ReductionSelective dehalogenationRemoval of specific halogen substituents

These transformation pathways make 7-Bromo-5-chloro-1H-indazole a valuable building block for the synthesis of more complex structures.

Applications in Medicinal Chemistry

Structure-Property Relationships

The presence of halogen substituents contributes significantly to the compound's drug-like properties:

PropertyImpact of Halogen Substituents
LipophilicityIncreased LogP value, potentially enhancing membrane permeability
Metabolic StabilityDecreased susceptibility to oxidative metabolism
Binding InteractionsPotential for halogen bonding with protein targets
Electronic DistributionModified electron density affecting interactions with biological targets

These properties make 7-Bromo-5-chloro-1H-indazole and its derivatives attractive candidates for medicinal chemistry applications.

Research and Industrial Applications

Synthetic Chemistry Applications

In synthetic organic chemistry, 7-Bromo-5-chloro-1H-indazole serves as:

  • Versatile Building Block:

    • Starting material for diversity-oriented synthesis

    • Platform for developing synthetic methodologies

    • Model substrate for studying regioselective transformations

  • Research Tool:

    • Investigation of halogen bonding phenomena

    • Studies on directed metalation chemistry

    • Development of selective functionalization strategies

Industrial Relevance

The industrial significance of 7-Bromo-5-chloro-1H-indazole can be inferred from its commercial availability and applications:

  • Pharmaceutical Intermediate:

    • Potential precursor in active pharmaceutical ingredient (API) synthesis

    • Building block for drug discovery programs

  • Commercial Availability:

    • Available at ≥97% purity in research quantities (e.g., 1 gram units)

    • CAS registry number 875305-86-5 indicates formal registration and commercial relevance

ParameterRecommendation
Personal Protective EquipmentLaboratory coat, chemical-resistant gloves, safety glasses
Engineering ControlsUse in well-ventilated areas or fume hoods
Storage ConditionsStore in tightly closed containers in cool, dry place
Incompatible MaterialsStrong oxidizing agents, strong bases
DisposalFollow local regulations for hazardous waste disposal

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